molecular formula C7H14N2 B118198 1-(Azetidin-3-yl)pyrrolidine CAS No. 149105-96-4

1-(Azetidin-3-yl)pyrrolidine

Cat. No.: B118198
CAS No.: 149105-96-4
M. Wt: 126.2 g/mol
InChI Key: KUSISHXBHVFQPM-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)pyrrolidine is a heterocyclic organic compound that features both an azetidine and a pyrrolidine ring. These structures are notable for their ring strain and unique reactivity, making them valuable in various chemical and pharmaceutical applications. The compound’s distinct structure allows it to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azetidin-3-yl)pyrrolidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of N-aryl imines with N-phthaloylglycine in the presence of triethylamine and 2-chloro-N-methylpyridinium iodide at room temperature . Another method includes the use of catalytic amounts of molecular iodine under microwave irradiation to synthesize 3-pyrrole-substituted 2-azetidinones .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)pyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

1-(Azetidin-3-yl)pyrrolidine can be compared with other similar compounds, such as:

Uniqueness: this compound combines the properties of both azetidine and pyrrolidine, offering a balance of stability and reactivity that makes it particularly useful in synthetic chemistry and pharmaceutical applications .

Comparison with Similar Compounds

  • Azetidine
  • Pyrrolidine
  • Aziridine
  • Piperidine

This detailed overview highlights the versatility and significance of 1-(Azetidin-3-yl)pyrrolidine in various fields of scientific research and industrial applications

Properties

IUPAC Name

1-(azetidin-3-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-4-9(3-1)7-5-8-6-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSISHXBHVFQPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438101
Record name 1-azetidin-3-ylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149105-96-4
Record name 1-azetidin-3-ylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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